2-Allylsulfanyl-benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylbenzamide |
InChI |
InChI=1S/C10H11NOS/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12) |
InChI Key |
KEDQMOZZHDCCDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allylsulfanyl Benzamide and Its Chemical Derivatives
Strategies for the Construction of the Benzamide (B126) Core
The formation of the benzamide scaffold is a fundamental process in organic synthesis, with numerous established and novel methods available to chemists. These strategies range from classical coupling reactions to more complex functionalizations and ring-opening transformations.
Amide Bond Formation via Coupling Reactions
The creation of an amide bond is one of the most frequently performed reactions in medicinal and process chemistry. researchgate.net Traditional approaches typically involve the coupling of a carboxylic acid and an amine, which requires the pre-activation of the carboxylic acid moiety. researchgate.net This activation can be achieved by converting the carboxylic acid into more reactive species such as acid chlorides, anhydrides, or imidazolides. researchgate.net
Modern techniques have introduced a wide array of coupling reagents to facilitate this transformation under milder conditions and with greater efficiency. These reagents are designed to activate the carboxylic acid in situ, promoting its reaction with an amine. researchgate.net Palladium-catalysed carbonylative amidation of aryl halides presents another sophisticated approach, particularly useful for generating aryl and heteroaryl amides from readily available starting materials. ucl.ac.uk Additionally, solvent-free methods using methoxysilanes as coupling agents have been developed, offering an environmentally conscious alternative that can proceed in good to excellent yields without the need for anhydrous conditions. nih.govrsc.org
| Method | Activating/Coupling Reagents | Description | Reference |
|---|---|---|---|
| Carboxylic Acid Activation | Thionyl chloride, Oxalyl chloride | Converts carboxylic acids to highly reactive acid chlorides for reaction with amines. | researchgate.netucl.ac.uk |
| In Situ Coupling | EDC, HATU, DCC, DIC, BOP-Cl | Reagents that activate carboxylic acids directly in the reaction mixture for amide formation. | researchgate.netucl.ac.uk |
| Palladium-Catalyzed Carbonylation | Palladium catalyst, CO | Forms benzamides from aryl halides, carbon monoxide, and an amine source. | ucl.ac.uk |
| Silicon-Mediated Coupling | Tetramethoxysilane (TMOS), other methoxysilanes | A solvent-free method for the direct amidation of carboxylic acids with amines. | nih.govrsc.orgresearchgate.net |
Regioselective Functionalization of Benzene (B151609) Derivatives
Achieving the correct substitution pattern on the benzene ring is critical for synthesizing the desired benzamide precursor. Regioselective C–H functionalization has become a powerful tool for this purpose, allowing for the direct introduction of functional groups at specific positions (ortho, meta, or para) on an aromatic ring. rsc.org The choice of directing group and catalyst system is crucial for controlling the position of the incoming substituent. rsc.org
For instance, directing groups can be designed to facilitate the formation of a metallacycle intermediate that favors activation of a distal C-H bond, overcoming the inherent electronic and steric preferences of the substrate. rsc.org Palladium-catalyzed strategies have been successfully employed for the meta-functionalization of various arenes, including amides and phenylacetic acids. rsc.orgresearchgate.net Other approaches involve the regioselective metalation of substituted aromatic compounds, such as 2-phenyl-2-oxazolines, using mixed lithium-magnesium amides, where the reaction's regioselectivity is influenced by both steric and electronic effects of the substituents. acs.org Computational studies of aromatic hydrogen pKa values can help rationalize the observed metalation preferences. acs.org
| Strategy | Key Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|
| Directing Group-Assisted C-H Activation | Palladium catalysts, specifically designed directing groups (e.g., pyrimidine-based) | Enables functionalization at positions (e.g., meta) that are not typically favored. | rsc.org |
| Regioselective Metalation | Mixed lithium-magnesium amides (e.g., LiTMP-Mg(nBu)2) | Directed deprotonation of functionalized arenes to introduce electrophiles at specific sites. | acs.org |
| Sequential C-H Functionalization | Iridium and Rhodium catalysts | Stepwise introduction of different functional groups (e.g., silyl (B83357) and boryl) onto an aromatic ring. | acs.org |
Ring-Opening Reactions in the Synthesis of Substituted Benzamides
An alternative pathway to substituted benzamides involves the ring-opening of heterocyclic precursors. This strategy can provide access to complex benzamide structures that may be challenging to synthesize through traditional linear routes. One notable example is the synthesis of o-(substituted amido)benzamides through the (thio)urea-mediated ring-opening of a benzoxazinone (B8607429) intermediate. rsc.org This method addresses the challenge of coupling amines with N-acylated o-aminobenzoic acids, which can form a relatively unreactive benzoxazinone. rsc.org
Similarly, benzamides can be synthesized via the microwave-assisted ring-opening of less reactive oxazolone (B7731731) derivatives, such as 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, by nucleophilic attack from amines. researchgate.netnih.gov This approach benefits from reduced reaction times and good product yields. researchgate.net More recently, the selective ring-opening of aziridine (B145994) amides with various nucleophiles, including phenols and thiophenols, has been shown to produce a diverse range of substituted benzamides under microwave irradiation. acs.org
Methods for Introducing and Modifying the Allylsulfanyl Moiety
The introduction of the allylsulfanyl group (CH₂=CHCH₂S-) is a key step in the synthesis of the target compound. This is typically achieved by forming a carbon-sulfur bond, either by reacting a sulfur nucleophile with the benzamide core or by allylating a thiol precursor.
Nucleophilic Substitution Reactions Involving Sulfur
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophilic center, displacing a leaving group. wikipedia.org In the context of synthesizing 2-allylsulfanyl-benzamide, this can involve a sulfur-based nucleophile attacking a substituted benzene ring. For example, a thiol or thiolate can act as the nucleophile to displace a suitable leaving group, such as a halide, from the ortho position of a benzamide derivative in a process known as nucleophilic aromatic substitution (SNA_r). rsc.org
A documented synthesis involves the reaction of 2-mercaptobenzamide with allyl bromide, where the sulfur atom of the thiol acts as a nucleophile to displace the bromide ion, directly forming the C-S bond and yielding this compound. google.com.pg Elemental sulfur itself can also be used to form C-S bonds, as demonstrated in reactions with electron-deficient alkenes like acrylamides, which can lead to the formation of polysulfides that are subsequently reduced to thiols. rsc.org
Allylation Procedures for Thiol Precursors
Once a thiol group (-SH) is present on the benzamide core, typically at the ortho position (i.e., 2-mercaptobenzamide), the final step is its allylation. Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are potent nucleophiles. wikipedia.org The S-allylation of a thiol precursor is a common and effective method for installing the allyl group.
This can be accomplished through a straightforward reaction with an allyl halide, such as allyl bromide. google.com.pg More sophisticated methods have also been developed to control selectivity and improve efficiency. Palladium-catalyzed S-allylation of thiols using allylic carbonates as the allyl source has been shown to proceed with excellent regioselectivity for the linear (n-type) product. nih.gov This reaction is reversible and demonstrates high functional group tolerance. nih.gov Alternatively, transition-metal-free approaches exist, such as the S-allylation of aromatic and aliphatic thiols using allylic acetates in the presence of a base like potassium carbonate. researchgate.net Indium-mediated Barbier-type allylation represents another facile method for this transformation. acs.org
| Allylation Method | Allyl Source | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Direct Alkylation | Allyl bromide | Base (e.g., K₂CO₃) | Simple, direct method for S-allylation of thiols. | google.com.pg |
| Palladium-Catalyzed Allylation | Allylic carbonates | Pd/BIPHEPHOS | High regioselectivity for the linear (n) thioether product; good functional group tolerance. | nih.gov |
| Transition-Metal-Free Allylation | Allylic acetates | K₂CO₃ in DMF | An economical and sustainable method for regioselective S-allylation. | researchgate.net |
| Indium-Mediated Allylation | Allyl bromide/iodide | Indium(0) powder | Facilitated by easy-to-handle indium; proceeds under mild conditions. | acs.org |
Derivatization of the Allyl Group
The allyl group in this compound offers a reactive site for various chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's properties. While specific derivatization of the allyl group on this compound itself is not extensively detailed in the provided search results, general reactions of allyl sulfides can be inferred. For instance, the allylsulfanyl group can potentially undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic and steric nature of the molecule. Additionally, the double bond of the allyl group is susceptible to addition reactions, such as halogenation or epoxidation, providing pathways to a wider range of functionalized derivatives.
Synthesis of Key Analogues and Structural Derivatives of this compound
The structural framework of this compound can be systematically modified to explore structure-activity relationships (SAR). Key modifications include substitutions on the benzamide nitrogen, the generation of heterocyclic conjugates, and the introduction of various substituents on the benzene ring.
Table 1: Examples of Synthetic Approaches for N-Substituted Benzamide Analogues
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Benzoyl chloride, trifluoromethanesulfonamide, triethylamine | Et2O, 0 °C to reflux | N-triflylbenzamides | beilstein-journals.org |
| 2-Nitrobenzoic acid, various amines | CDI / THF / TFA | N-Substituted 2-nitrobenzamides | researchgate.net |
| Benzenesulfonohydrazide (B1205821), isothiocyanates | Not specified | N-Substituted 2-(benzenosulfonyl)-1-carbothioamides | mdpi.com |
| 2-Amino-3-methylbenzoic acid, bis(trichloromethyl) carbonate, methylamine | One-pot synthesis | 2-Amino-N,3-dimethyl-benzamide | sioc-journal.cn |
Fusing or linking heterocyclic rings like triazoles and oxadiazoles (B1248032) to the benzamide scaffold is a widely used strategy to generate novel compounds with diverse pharmacological profiles.
Triazole Conjugates: 1,2,3-Triazoles can be readily synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This reaction is known for its high yield and regioselectivity. nih.govmdpi.com For example, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of formamide (B127407) and a hydrazide. mdpi.com Another approach involves the reaction of carbothioamide derivatives with an excess of hydrazine (B178648) hydrate. pensoft.net A series of 1,2,4-triazole benzamide derivatives were synthesized via a multi-step process that included a catalytic cross-coupling of 2,6-dichlorobenzonitrile (B3417380) with a triazole. sioc-journal.cn
Oxadiazole Conjugates: 1,3,4-Oxadiazole derivatives are commonly synthesized from acyl hydrazides. researchgate.net One-pot synthesis methods have been developed, for instance, by reacting acyl hydrazides and acyl chlorides using a catalyst like 10-camphorsulfonic acid. researchgate.net Microwave-assisted synthesis has also been employed for the rapid and efficient production of 1,3,4-oxadiazoles from carboxylic acids and semicarbazide (B1199961) in the presence of concentrated sulfuric acid. amazonaws.com A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles were synthesized through esterification, cyanation, cyclization, and aminolysis reactions. nih.gov Furthermore, 1,2,4-oxadiazole-sulfonamide based compounds have been designed and synthesized as potential anticancer agents. nih.gov
Table 2: Synthetic Methods for Heterocyclic Conjugates of Benzamides
| Heterocycle | Synthetic Method | Key Reagents | Reference |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkynes, azides, CuSO4·5H2O, sodium ascorbate | nih.govnih.gov |
| 1,2,4-Triazole | Reaction of carbothioamide derivatives with hydrazine hydrate | Carbothioamides, hydrazine hydrate | pensoft.net |
| 1,2,4-Triazole | Catalytic cross-coupling and subsequent reactions | 2,6-Dichlorobenzonitrile, triazole | sioc-journal.cn |
| 1,3,4-Oxadiazole | One-pot reaction of acyl hydrazides and acyl chlorides | Acyl hydrazides, acyl chlorides, 10-camphorsulfonic acid | researchgate.net |
| 1,3,4-Oxadiazole | Microwave-assisted synthesis | Carboxylic acids, semicarbazide, H2SO4 | amazonaws.com |
| 1,2,4-Oxadiazole | Multi-step synthesis involving cyclization | 3,6-Dichloropicolinoyl chloride, methyl-2-chloro-5-(N′-hydroxycarbamimidoyl) benzoate | nih.gov |
The introduction of halogens and other electron-withdrawing or -donating groups onto the aromatic ring of the benzamide can significantly influence the compound's physicochemical properties and biological activity. Halogenated benzamide derivatives have been synthesized and evaluated as potential radioligands. uni-mainz.de For instance, 5-chloro-2,3-dimethoxybenzoic acid was synthesized by oxidizing the corresponding aldehyde derivative. uni-mainz.de A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides was achieved by reacting 2-amino-N,3-dimethylbenzamide with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) through electrophilic aromatic substitution. sioc-journal.cn The enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives has also been reported. jku.at These methods allow for the precise placement of halogens on the benzamide scaffold.
Advanced Purification and Isolation Techniques in Synthetic Organic Chemistry
The purification of synthesized compounds is a critical step to ensure their purity and to enable accurate characterization and biological evaluation. Chromatographic techniques are indispensable for this purpose.
Column Chromatography: Column chromatography is a fundamental purification technique in organic synthesis. For instance, purification by column chromatography was employed in the synthesis of certain benzamide derivatives. googleapis.com Flash chromatography, a rapid form of column chromatography, was utilized for the purification of novel tetrahydropyridine (B1245486) analogues. zlb.de In some cases, due to the nature of the products, such as zwitterionic compounds, reversed-phase chromatography is preferred to simplify purification. beilstein-journals.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separations, offering high resolution and sensitivity. It is widely used for the analysis and purification of benzamide derivatives and other organic compounds. sielc.com For example, HPLC with fluorescence detection is a common method for analyzing glycans labeled with 2-aminobenzamide. thermofisher.comnih.gov Different modes of HPLC, such as reversed-phase (RP-HPLC), size-exclusion (SEC), and ion-exchange (IEX), can be employed based on the properties of the molecules to be separated. nih.gov The enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives has been successfully achieved using HPLC with a chiral stationary phase. nih.gov Furthermore, two-step ion-exchange chromatographic purification combined with reversed-phase chromatography has been used to isolate peptides for mass spectrometric analysis, demonstrating the power of orthogonal separation techniques. nih.gov
Recrystallization and Other Crystallization Methods
Recrystallization is a fundamental purification technique in synthetic chemistry used to isolate and purify solid compounds based on their differential solubility in a given solvent at varying temperatures. mt.comyoutube.com The primary objective is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of highly ordered crystals, while impurities remain dissolved in the surrounding solution (mother liquor). mt.comyoutube.com The efficacy of this method hinges on the principle that the crystal lattice of the desired compound will selectively exclude impurity molecules. youtube.com
The general procedure for recrystallization involves several key stages:
Solvent Selection : The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. youtube.com Additionally, the solvent's boiling point should not be excessively high, and it should not react with the compound being purified. The impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. mt.com
Dissolution : The impure solid is dissolved in the minimum amount of the hot solvent to form a saturated solution. Using an excess of solvent will reduce the final yield of the purified crystals. youtube.comyoutube.com
Cooling and Crystallization : The hot solution is allowed to cool gradually to room temperature, followed by further cooling in an ice bath to maximize crystal formation. youtube.com Slow cooling is preferable as it promotes the growth of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Crystal Collection : The purified crystals are collected by vacuum filtration, using equipment such as a Büchner funnel. youtube.com
Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent.
While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, general principles can be applied. For benzamide derivatives, a range of solvent systems may be suitable. For instance, some complex benzamide derivatives have been purified by recrystallization from solvent mixtures like dichloromethane (B109758)/diethyl ether. researchgate.net The selection of an appropriate solvent or solvent system for this compound would be determined empirically through solvent screening tests.
Interactive Data Table: Solvent Selection Characteristics for Recrystallization
The following table outlines the key characteristics of a solvent and the desired outcome for successful recrystallization.
| Characteristic | Desired Property for Target Compound | Desired Property for Impurities | Rationale |
| Solubility at High Temp. | High | High or Very Low | To dissolve the target compound completely while either keeping impurities dissolved or allowing for their removal via hot filtration. mt.com |
| Solubility at Low Temp. | Low | High or Very Low | To ensure maximum recovery of the target compound as crystals upon cooling, while impurities remain in the solution. mt.comyoutube.com |
| Reactivity | Inert | Inert | The solvent should not react chemically with either the target compound or the impurities. |
| Boiling Point | Moderate | Moderate | A boiling point that is low enough to be easily removed from the crystals after filtration is ideal. |
In cases where a single solvent does not meet all the criteria, a mixed-solvent system may be employed. This typically involves a pair of miscible solvents, one in which the compound is highly soluble and another in which it is poorly soluble.
For some derivatives, particularly in complex syntheses, purification may involve other chromatographic techniques like flash chromatography or column chromatography prior to a final recrystallization step to achieve high purity. google.com.pgevitachem.com The purity of the final recrystallized product is often confirmed by analytical methods such as melting point analysis, where a sharp melting point range close to the literature value indicates high purity. youtube.com
Chemical Reactivity and Mechanistic Investigations of 2 Allylsulfanyl Benzamide
Reactions Involving the Allylsulfanyl Functional Group
The allylsulfanyl group, characterized by a sulfur atom attached to both an allyl group and the benzamide's aromatic ring, is a hub of chemical reactivity. This section delves into the oxidation of the sulfide (B99878) linkage, transformations of the allyl moiety, and the nucleophilic nature of the sulfur atom.
The sulfur atom in the sulfide linkage of 2-Allylsulfanyl-benzamide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidation reactions are typically achieved using various oxidizing agents, with the extent of oxidation depending on the reagent and reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) scienceinfo.commasterorganicchemistry.comnih.govmdpi.comnih.gov. The reaction with one equivalent of the oxidizing agent selectively yields the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the initial oxidant affords the sulfone.
The general transformation can be represented as follows:
This compound → 2-Allylsulfinyl-benzamide → 2-Allylsulfonyl-benzamide
Detailed research findings on the oxidation of analogous aryl alkyl sulfides have shown that the reaction is often highly efficient. For instance, the oxidation of various sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in the presence of a suitable catalyst mdpi.com. Similarly, m-CPBA is a widely used and effective reagent for the epoxidation of alkenes, but it also readily oxidizes sulfides to sulfoxides and sulfones scienceinfo.commasterorganicchemistry.comorganic-chemistry.org.
Table 1: Oxidation Reactions of the Sulfide Linkage
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 eq.) | 2-Allylsulfinyl-benzamide | Typically in a protic solvent like methanol (B129727) or water, often with a catalyst. |
| m-CPBA (1 eq.) | 2-Allylsulfinyl-benzamide | Commonly in chlorinated solvents like dichloromethane (B109758) at low temperatures. |
| Hydrogen Peroxide (H₂O₂) (>2 eq.) | 2-Allylsulfonyl-benzamide | Harsher conditions, potentially with a catalyst. |
| m-CPBA (>2 eq.) | 2-Allylsulfonyl-benzamide | Excess reagent, may require longer reaction times or elevated temperatures. |
The allyl group in this compound can undergo several transformations, most notably isomerization and cycloaddition reactions.
Isomerization: In the presence of a base, the allyl group can isomerize to the thermodynamically more stable propenyl group. This transformation, known as a prototropic shift, involves the migration of a proton. Studies on the basic isomerization of allyl aryl sulfides have demonstrated that this reaction proceeds readily to yield propenyl aryl sulfides.
The mechanism involves the abstraction of a proton from the carbon atom adjacent to the sulfur by a base, forming a resonance-stabilized carbanion. Subsequent protonation of this intermediate at the terminal carbon of the original allyl group yields the propenyl sulfide.
A hypothetical Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene (B125203) would result in the formation of a cyclohexene (B86901) derivative attached to the sulfur atom.
Table 2: Potential Transformations of the Allyl Moiety
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Isomerization | Base (e.g., potassium tert-butoxide) in a suitable solvent | 2-(Prop-1-en-1-ylsulfanyl)benzamide |
| Cycloaddition (Diels-Alder) | Conjugated diene (e.g., 1,3-butadiene), heat or Lewis acid catalyst | Cyclohexene-adduct of this compound |
The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic. This nucleophilicity allows it to react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium (B1226848) salts nih.govresearchgate.netresearchgate.net.
For instance, the reaction of this compound with an alkyl halide like methyl iodide would result in the formation of a sulfonium salt, where the sulfur atom becomes positively charged and is bonded to three carbon atoms (the aromatic ring, the allyl group, and the methyl group). Kinetic studies on the S-alkylation of similar compounds, such as 2-mercaptobenzimidazole (B194830) with allyl bromide, have shown that these reactions proceed efficiently, particularly in the presence of a base to deprotonate the thiol precursor, highlighting the high nucleophilicity of the sulfur atom researchgate.netresearchgate.net.
Table 3: Nucleophilic Reaction of the Sulfur Atom
| Electrophile | Product |
|---|---|
| Methyl Iodide (CH₃I) | 2-(Allyl(methyl)sulfonium)benzamide iodide |
| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 2-(Allyl(benzyl)sulfonium)benzamide bromide |
Reactivity Profiles of the Benzamide (B126) Framework
The benzamide framework, consisting of the benzene (B151609) ring and the amide group, also exhibits characteristic reactivity. This includes electrophilic substitution on the aromatic ring and reactions at the amide nitrogen.
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation youtube.comyoutube.comyoutube.comyoutube.com. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the allylsulfanyl group (-S-CH₂CH=CH₂) and the amide group (-CONH₂).
The allylsulfanyl group is an ortho-, para-director and is generally considered an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. Conversely, the amide group is a meta-director and a deactivating group due to the electron-withdrawing nature of the carbonyl group.
In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the allylsulfanyl group.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 2-Allylsulfanyl-5-nitro-benzamide and 2-Allylsulfanyl-3-nitro-benzamide |
| Bromination (Br₂, FeBr₃) | Br⁺ | 2-Allylsulfanyl-5-bromo-benzamide and 2-Allylsulfanyl-3-bromo-benzamide |
The amide nitrogen in this compound is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can undergo reactions such as N-alkylation nih.govnih.govsemanticscholar.orgresearchgate.net.
N-alkylation of amides typically requires strong bases and reactive alkylating agents. For example, deprotonation of the amide with a strong base like sodium hydride, followed by reaction with an alkyl halide, can lead to the formation of an N-alkylated product. More recent methods have utilized transition metal catalysts to facilitate the N-alkylation of amides with alcohols nih.govsemanticscholar.org.
Attempted N-alkylation of similar benzamides has sometimes led to unexpected rearrangements and cyclizations, indicating that the reaction pathways can be complex and dependent on the specific substrate and reaction conditions nih.gov.
Table 5: Potential Reactions at the Amide Nitrogen
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | N-Methyl-2-allylsulfanyl-benzamide |
| Catalytic N-Alkylation | Alcohol, transition metal catalyst (e.g., Cobalt-based) | N-Alkyl-2-allylsulfanyl-benzamide |
Hydrolytic Stability and Degradation Pathways of the Amide Bond
The hydrolytic stability of the amide bond in this compound is a critical parameter influencing its persistence and potential degradation pathways in various chemical environments. Generally, amide bonds are relatively stable; however, their susceptibility to hydrolysis can be significantly influenced by the molecular structure and the presence of neighboring functional groups.
The degradation of the amide bond in this compound would proceed via hydrolysis, leading to the formation of 2-allylsulfanyl-benzoic acid and ammonia. This reaction is typically catalyzed by acid or base. The presence of the ortho-allylsulfanyl group may influence the rate of hydrolysis through steric and electronic effects.
While specific studies on the hydrolytic stability of this compound are not extensively documented, insights can be drawn from studies on related N-acylated amino acid amides. Research has shown that the electronic nature of substituents on the acyl group can impact the stability of a remote amide bond. Electron-donating groups can increase the susceptibility of the amide bond to acid-catalyzed hydrolysis. In the context of this compound, the allylsulfanyl group is not directly attached to the carbonyl carbon of the amide, and its electronic influence on the amide bond is likely to be modest.
The primary degradation pathway for the amide bond in this compound is expected to be nucleophilic acyl substitution, where a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon of the amide. Under acidic conditions, the carbonyl oxygen would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion would directly attack the carbonyl carbon.
Transition Metal-Catalyzed Transformations Utilizing this compound and its Analogues
The unique structural features of this compound, namely the presence of an aryl thioether, an amide, and an allyl group, make it a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions offer powerful tools for the further functionalization of the molecule, enabling the construction of more complex chemical architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The aryl thioether moiety in this compound can potentially participate in these reactions, although the C-S bond is generally less reactive than C-halogen bonds.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. libretexts.orgyoutube.com In the context of this compound, the C-S bond of the aryl thioether could potentially undergo oxidative addition to a palladium(0) catalyst, enabling a Suzuki-Miyaura type coupling. Research has demonstrated the feasibility of using aryl sulfides as coupling partners in Suzuki-Miyaura reactions, though it often requires specific catalyst systems to facilitate the challenging C-S bond activation. organic-chemistry.org
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgyoutube.com The allyl group in this compound could potentially participate as the alkene component in a Heck reaction with an aryl or vinyl halide. Furthermore, if the aromatic ring of this compound were functionalized with a halide, it could serve as the halide partner in a Heck reaction with another alkene. The reaction is known for its high functional group tolerance. youtube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the aryl thioether of this compound could potentially act as the electrophilic partner. Desulfitative Sonogashira-type cross-coupling reactions of aryl thioethers have been reported, demonstrating the possibility of C-S bond activation for this transformation. acs.orgacs.orgnih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org Analogous to the other cross-coupling reactions, the aryl thioether in this compound could potentially be activated for C-N bond formation. While less common than the use of aryl halides, the development of catalyst systems for the amination of other sulfur-containing functional groups suggests the potential for this transformation. nih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Potential Role of this compound | Key Challenge |
|---|---|---|
| Suzuki-Miyaura | Aryl thioether as electrophile | C-S bond activation |
| Heck | Allyl group as alkene partner | Potential for side reactions |
| Sonogashira | Aryl thioether as electrophile | C-S bond activation |
| Buchwald-Hartwig | Aryl thioether as electrophile | C-S bond activation |
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), or migratory insertion (for Heck), and reductive elimination. nih.govmit.edu
In the context of using the aryl thioether of this compound as the electrophilic partner, the oxidative addition of the C-S bond to the Pd(0) catalyst is the crucial initiating step. This step is generally more challenging than the oxidative addition of C-halogen bonds and is often the rate-limiting step. The success of the reaction hinges on the ability of the palladium catalyst, usually in conjunction with specific ligands, to cleave the C-S bond.
Following oxidative addition, the resulting arylpalladium(II) intermediate would undergo transmetalation with the organoboron (Suzuki-Miyaura) or copper acetylide (Sonogashira) species. In the Heck reaction, the alkene (the allyl group of another molecule or of this compound itself) would coordinate to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.
The final step is reductive elimination , where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. For the Buchwald-Hartwig amination, after oxidative addition, the amine coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination then furnishes the C-N coupled product. libretexts.org Mechanistic studies on the cross-coupling of aryl sulfinates have shown that the nature of the sulfur-containing substrate can influence the resting state of the catalyst and the turnover-limiting step. nih.govunimelb.edu.au
Regioselectivity: In the context of this compound, regioselectivity would be a key consideration in several potential reactions. For instance, in a Heck reaction involving the allyl group, the addition of the aryl group could occur at either the terminal or the internal carbon of the double bond. The regioselectivity is influenced by steric and electronic factors of both the substrate and the catalyst. In Suzuki-Miyaura couplings of polysubstituted aromatic rings, the site of reaction is determined by the relative reactivity of the different positions, which is influenced by electronic and steric effects. rsc.org For instance, in reactions of 3,5-dibromo-2-pyrone, the regioselectivity of the Suzuki-Miyaura coupling can be controlled by the reaction conditions to favor substitution at either the 3- or 5-position. researchgate.net
Stereoselectivity: Stereoselectivity would be a critical aspect if chiral substrates or catalysts are employed. In the Heck reaction, the migratory insertion and subsequent β-hydride elimination steps typically proceed with syn-stereochemistry, which can influence the stereochemistry of the resulting alkene product. libretexts.org For Sonogashira couplings, the stereochemical information in the starting materials is generally retained in the final product. libretexts.org In cases where new stereocenters are formed, the use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity. The stereoselective synthesis of 1,3-enynes has been achieved through a sequence involving aryl to vinyl 1,4-palladium migration followed by a Sonogashira coupling, highlighting the potential for controlling stereochemistry in complex transformations. researchgate.net
Table 2: Factors Influencing Selectivity in Palladium-Catalyzed Reactions
| Selectivity | Influencing Factors |
|---|---|
| Regioselectivity | Electronic properties of substituents, Steric hindrance, Nature of the catalyst and ligands, Reaction conditions (solvent, temperature) |
| Stereoselectivity | Stereochemistry of the starting materials, Use of chiral ligands, Mechanism of the reaction steps (e.g., syn-addition) |
Copper-Catalyzed C-H Functionalization Reactions
Copper-catalyzed C-H functionalization has emerged as a powerful and cost-effective method for the formation of C-C and C-heteroatom bonds. chemrxiv.org The benzamide moiety in this compound can act as a directing group, facilitating the functionalization of C-H bonds at the ortho position of the aromatic ring. Additionally, the allylic C-H bonds could also be targets for functionalization.
Studies on the copper-catalyzed C-H sulfonylation of benzylamines have demonstrated the feasibility of functionalizing the ortho C-H bond of the aromatic ring. chemrxiv.orgnih.govchemrxiv.orgacs.org In these reactions, a transient directing group is often employed to facilitate the C-H activation step. The amide group in this compound could similarly direct a copper catalyst to the ortho C-H bond for various transformations, such as arylation, amination, or etherification.
Iridium-Catalyzed C-H Borylation Reactions
Iridium-catalyzed C-H borylation is a highly valuable transformation for the synthesis of aryl and heteroaryl boronate esters, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The amide group in this compound can serve as a directing group to control the regioselectivity of the borylation.
Research has shown that iridium catalysts can effectively catalyze the ortho-C-H borylation of benzamides. mdpi.comresearchgate.net The use of specific ligands can direct the iridium catalyst to the C-H bond ortho to the amide group with high selectivity. acs.org This provides a direct route to ortho-borylated benzamide derivatives, which can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents at that position. The regioselectivity of iridium-catalyzed C-H borylation is often governed by a combination of steric and electronic factors. nih.gov
Radical Chemistry Associated with Allylsulfanyl and Benzamide Systems
The radical chemistry of systems containing allylsulfanyl and benzamide functionalities is characterized by the distinct reactivity of each group. While specific studies on the radical-mediated reactions of this compound are not extensively documented, a comprehensive understanding can be derived from investigating the radical behavior of its constituent parts: the allylsulfanyl group and the benzamide moiety.
The allylsulfanyl group is a known precursor to sulfur-centered radicals. Allylsulfonyl compounds, for instance, can generate sulfonyl radicals through an addition-fragmentation process nih.gov. These highly reactive intermediates can then participate in a variety of transformations, including additions to unsaturated bonds like alkenes and alkynes nih.gov. The stability of the allylic radical itself is a significant factor in these reactions, and they are known to be involved in complex processes such as molecular weight growth during hydrocarbon oxidation through mechanisms like recombination, addition, and abstraction researchgate.net.
On the other hand, the benzamide moiety can also participate in radical reactions. For example, vinyl radicals can be generated from N-substituted benzamide derivatives. Studies have shown that N-(2-bromo-allyl) benzamides can form vinyl radicals that subsequently undergo ipso-cyclization reactions to produce β-aryl-γ-lactams acs.org. This type of reaction highlights the ability of the benzamide structure to influence the regioselectivity and outcome of radical cyclization processes. Furthermore, benzimidoyl radicals, with the unpaired electron on the carbon of a C=N bond, can be generated from related structures like benzaldimines rsc.org.
The interplay between these two functionalities in a single molecule like this compound would likely involve competitive or sequential radical processes. For instance, radical initiation at the allylsulfanyl group could lead to the formation of a sulfur-centered radical, which could then potentially interact with the benzamide portion of the molecule or other substrates. Conversely, conditions favoring radical formation on the benzamide part could lead to cyclization or other transformations, possibly influenced by the presence of the allylsulfanyl substituent.
Illustrative Radical Reactions of Allylsulfanyl and Benzamide Systems
To further illustrate the potential radical chemistry, the following tables summarize key radical reactions associated with allylsulfanyl and benzamide systems.
Table 1: Radical Reactions Involving Allylsulfanyl Precursors
| Reaction Type | Reactant Example | Radical Intermediate | Product Type |
| Sulfonyl Radical Generation | Allylsulfonyl derivative | Sulfonyl radical (RSO₂•) | — |
| Radical Addition to Alkynes | Alkyl allylsulfonates | Alkoxysulfonyl radical (ROSO₂•) | Tetra-substituted alkenes |
| Allylic Radical Recombination | Allyl radical | — | Dimerized products |
Table 2: Radical Reactions Involving Benzamide Derivatives
| Reaction Type | Reactant Example | Radical Intermediate | Product Type |
| Vinyl Radical Cyclization | N-(2-bromo-allyl) benzamide | Vinyl radical | β-aryl-γ-lactam |
| Benzimidoyl Radical Formation | Benzaldimine derivative | Benzimidoyl radical (ArC•=NR) | Benzonitrile |
The specific pathways and products in the radical chemistry of this compound would be dependent on the reaction conditions, such as the type of radical initiator used, temperature, and the presence of other reagents. Mechanistic investigations would be required to elucidate the precise behavior of this bifunctional molecule under radical-mediated conditions.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Understanding
High-Resolution Spectroscopic Characterization
Spectroscopic analysis provides the primary evidence for molecular structure. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy is required to piece together the complete structural puzzle of 2-Allylsulfanyl-benzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments would be employed to assign all proton and carbon signals unequivocally.
¹H-NMR spectroscopy would provide initial information on the number and environment of protons. The spectrum is expected to show distinct regions for aromatic protons, amide protons, and the protons of the allyl group. The four protons on the substituted benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two amide protons (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The allyl group would present a characteristic pattern: a doublet for the two protons adjacent to the sulfur atom (S-CH₂), a multiplet for the internal methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂).
¹³C-NMR spectroscopy reveals the number of unique carbon atoms. The spectrum would show signals for the carbonyl carbon (δ ~170 ppm), six distinct aromatic carbons, and three carbons corresponding to the allyl group (one S-CH₂ and two sp² carbons). rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. bmrb.io
2D-NMR techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the adjacent protons within the allyl group and confirming spin systems within the aromatic ring. imist.ma
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) is key for piecing the molecular fragments together. It shows correlations between protons and carbons over two to three bonds. For instance, it would show a correlation from the S-CH₂ protons to the aromatic carbon C2, confirming the attachment point of the allylsulfanyl group. It would also link the aromatic protons to the carbonyl carbon, confirming the benzamide (B126) core. bmrb.io
The following table outlines the predicted chemical shifts for this compound based on data for benzamide and related allylsulfanyl compounds. rsc.orgbmrb.iochemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| NH₂ | Broad singlet | - |
| Aromatic C1-C6 | 7.0 - 8.0 (multiplets) | 125 - 140 |
| S-C H₂ | ~3.5 (d) | ~36 |
| -C H= | ~5.8 (m) | ~134 |
| =C H₂ | ~5.1-5.3 (m) | ~118 |
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition with high confidence. For this compound (C₁₀H₁₁NOS), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathway can be predicted based on the stability of the resulting ions and known fragmentation mechanisms for amides and sulfides.
A plausible fragmentation pathway for this compound would involve:
Loss of the allyl group: Cleavage of the S-CH₂ bond would result in a stable fragment corresponding to 2-mercaptobenzamide.
Formation of the benzoyl cation: A common fragmentation for benzamides involves the loss of the amino group (•NH₂) from the molecular ion or subsequent fragments, leading to a characteristic benzoyl-type cation. researchgate.netnist.gov
McLafferty Rearrangement: While less direct, rearrangements involving the amide group could occur.
Cleavage of the aromatic ring: Subsequent fragmentation of the benzoyl cation often leads to the loss of carbon monoxide (CO) to form a phenyl cation. researchgate.net
The following table details the expected key fragments and their corresponding mass-to-charge ratios (m/z).
| Proposed Fragment | Formula | Expected m/z | Fragmentation Pathway |
| [M]⁺• | C₁₀H₁₁NOS⁺• | 193.06 | Molecular Ion |
| [M - C₃H₅]⁺ | C₇H₆NOS⁺ | 152.02 | Loss of allyl radical |
| [M - SH]⁺ | C₁₀H₁₀NO⁺ | 160.08 | Loss of sulfhydryl radical |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.03 | Benzoyl cation (from loss of •NH₂ and •SC₃H₅) |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | Phenyl cation (from loss of CO from benzoyl) |
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uokerbala.edu.iq
The FTIR spectrum of this compound is expected to show several key absorption bands:
N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the sp² and sp³ C-H stretches of the allyl group would appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
C=O Stretching (Amide I band): A strong, sharp absorption band around 1680-1650 cm⁻¹ is characteristic of the carbonyl group in an amide. researchgate.net
N-H Bending (Amide II band): This band is expected around 1650-1600 cm⁻¹.
C=C Stretching: Aromatic ring skeletal vibrations appear in the 1600-1450 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1640 cm⁻¹.
C-S Stretching: A weaker absorption in the 800-600 cm⁻¹ region would indicate the presence of the carbon-sulfur bond.
The following table summarizes the expected characteristic FTIR absorption bands. researchgate.netnist.govchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H stretch | 3400 - 3100 (two bands) |
| Carbonyl (C=O) | C=O stretch (Amide I) | 1680 - 1650 |
| Amide (-NH₂) | N-H bend (Amide II) | 1650 - 1600 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Allyl Group | C=C stretch | ~1640 |
| Aromatic/Allyl | C-H stretch | 3100 - 3000 |
| Allyl Group | C-H stretch | 3000 - 2850 |
| Sulfide (B99878) (C-S) | C-S stretch | 800 - 600 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The primary chromophore in this compound is the benzamide moiety.
The UV-Vis spectrum of benzamide in a non-polar solvent typically shows a strong absorption band (π → π* transition) below 250 nm and a weaker band (n → π* transition) at a longer wavelength, often around 270-280 nm. nist.gov The allylsulfanyl group, acting as an auxochrome, is expected to cause a slight bathochromic (red) shift and possibly a hyperchromic (increased intensity) effect on these absorption bands due to the interaction of the sulfur lone pairs with the aromatic π-system. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and rationalize the observed electronic transitions. nih.gov
Solid-State Structure Determination via X-ray Diffraction Analysis
While spectroscopic methods reveal the connectivity and functional groups, only X-ray diffraction can provide a definitive, high-resolution picture of the molecule's three-dimensional structure in the solid state.
Growing a suitable single crystal of this compound and analyzing it via single-crystal X-ray diffraction would yield a wealth of structural information. uokerbala.edu.iq This technique provides the precise coordinates of each atom in the crystal lattice, allowing for the determination of:
Bond Lengths and Angles: Accurate measurement of all interatomic distances and angles, confirming the expected molecular geometry.
Molecular Conformation: The dihedral (torsion) angles defining the orientation of the allylsulfanyl group relative to the plane of the benzamide ring would be determined.
Intermolecular Interactions: The analysis would reveal how molecules pack in the solid state, identifying key non-covalent interactions such as hydrogen bonds formed by the amide N-H donors and the carbonyl oxygen acceptor. These interactions govern the crystal's stability and physical properties.
The following table lists the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Information Provided |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Space Group | Crystal symmetry |
| Atomic Coordinates | x, y, z for each atom |
| Bond Lengths | Precise interatomic distances (e.g., C=O, C-N, C-S) |
| Bond Angles | Angles between atoms (e.g., O=C-N, C-S-C) |
| Torsion Angles | Conformation of the allyl group and its orientation |
| Hydrogen Bonding | Geometry and network of intermolecular N-H···O bonds |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical studies provide a theoretical framework to understand and predict the behavior of molecules at the atomic and electronic levels. These methods are particularly powerful for elucidating properties that may be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can provide detailed insights into the molecular geometry and electronic structure of this compound. By solving the Schrödinger equation for the molecule, DFT methods can determine the lowest energy arrangement of atoms, corresponding to the optimized molecular geometry. This includes bond lengths, bond angles, and dihedral angles.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule.
HOMO: Represents the outermost orbital containing electrons and is associated with the ability of the molecule to donate electrons. Regions of high HOMO density indicate sites susceptible to electrophilic attack.
LUMO: Represents the innermost orbital without electrons and is associated with the ability of the molecule to accept electrons. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap, offering valuable predictions about its electronic behavior.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. For this compound, these would likely be associated with the oxygen and nitrogen atoms of the amide group.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are likely sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the amide and allyl groups.
Green regions: Represent areas of neutral potential.
The MEP map for this compound would provide a clear visual representation of its reactive sites and intermolecular interaction patterns.
To quantify the reactivity of this compound more precisely, a range of global and local reactivity descriptors can be calculated from the energies of the frontier orbitals.
Global Reactivity Descriptors:
| Descriptor | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a molecule to accept electrons. |
Local Reactivity Descriptors:
Fukui functions (f(r)) are local reactivity descriptors that indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
f+(r): For nucleophilic attack (electron acceptance).
f-(r): For electrophilic attack (electron donation).
f0(r): For radical attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations could be employed to:
Explore Conformational Space: The allyl and benzamide groups can rotate around single bonds, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
Simulate Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking. MD simulations can model these interactions and provide insights into the bulk properties of the material, such as its structure and dynamics.
By combining the insights from advanced spectroscopic techniques like PXRD with a suite of computational methods, a comprehensive understanding of the structural, electronic, and reactive properties of this compound can be achieved, paving the way for its potential applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling using Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug design and development, QSAR models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects. The use of quantum chemical descriptors in QSAR has gained prominence due to their ability to capture the intricate electronic and geometric properties of molecules that are fundamental to their interactions with biological targets.
Quantum chemical descriptors are theoretical molecular descriptors derived from the principles of quantum mechanics. These descriptors provide a more detailed and nuanced representation of a molecule's properties compared to empirical or topological descriptors. Density Functional Theory (DFT) is a commonly employed computational method for calculating these descriptors, often using basis sets such as B3LYP/6-311G(d,p). scholars.direct Some of the key quantum chemical descriptors utilized in QSAR studies include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons, which can be crucial for interactions with electron-deficient sites in a biological receptor. biolscigroup.usnih.gov
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): ELUMO is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons. The HOMO-LUMO energy gap is also a critical descriptor that provides insights into the chemical reactivity and stability of a molecule.
Atomic Charges: The distribution of partial charges on the atoms within a molecule can highlight regions that are prone to electrostatic interactions with a receptor. biolscigroup.us
For a hypothetical QSAR study on a series of this compound derivatives, these quantum chemical descriptors would be calculated for each analog. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to develop a QSAR model that correlates these descriptors with the observed biological activity. A robust QSAR model, validated by statistical parameters like the coefficient of determination (R²), cross-validation coefficient (Q²cv), and Fisher's test value (F), can provide valuable insights into the structure-activity relationships of this compound derivatives. scholars.directbiolscigroup.us
To illustrate, a hypothetical dataset of quantum chemical descriptors for a series of this compound analogs and their corresponding biological activity is presented below.
| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| This compound | -6.5 | -1.2 | 3.5 | 10.2 |
| Analog 1 | -6.3 | -1.1 | 3.8 | 8.5 |
| Analog 2 | -6.8 | -1.5 | 3.2 | 15.1 |
| Analog 3 | -6.4 | -1.3 | 4.1 | 7.9 |
| Analog 4 | -7.0 | -1.6 | 2.9 | 20.4 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice, which in turn influences the physicochemical properties of a solid-state material, such as solubility and stability. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
The Hirshfeld surface is generated based on the electron density of the molecule and is mapped with various properties, such as dnorm, shape index, and curvedness, to highlight different aspects of intermolecular interactions. The dnorm surface, in particular, is valuable for identifying close contacts between neighboring molecules. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. nih.govnih.gov
H···H contacts: These are typically the most abundant type of contact and represent van der Waals interactions. nih.gov
C-H···O and N-H···O hydrogen bonds: The amide group in benzamide is a classic motif for forming hydrogen bonds, which are strong directional interactions that significantly influence crystal packing. nih.gov
C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-system of the benzene ring of a neighboring molecule. researchgate.net
π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing π-π interactions. nih.gov
S···H contacts: The sulfur atom in the allyl-sulfanyl group can also participate in weak hydrogen bonding interactions. nih.gov
A hypothetical summary of the percentage contributions of various intermolecular contacts for this compound as determined by Hirshfeld surface analysis is presented in the table below.
| Contact Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 20.5 |
| O···H/H···O | 18.3 |
| S···H/H···S | 9.8 |
| C···C | 4.1 |
| Other | 2.1 |
Energy frameworks are another computational tool used to visualize and quantify the energetic aspects of crystal packing. This analysis calculates the interaction energies between a central molecule and its neighbors and represents them as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the dominant forces in the crystal structure. This method allows for the separate visualization of electrostatic, polarization, dispersion, and repulsion energy components, offering a deeper understanding of the nature of the intermolecular interactions that stabilize the crystal lattice. mdpi.com
Pre Clinical Biological Activity and Molecular Mechanisms of 2 Allylsulfanyl Benzamide Analogues
Investigation of Enzyme Inhibition and Molecular Target Identification
The therapeutic potential of 2-Allylsulfanyl-benzamide and its analogues stems from their ability to interact with and modulate the activity of various key enzymes and proteins involved in different pathological processes. This section delves into the preclinical biological activity and molecular mechanisms of these compounds, focusing on their inhibitory effects on specific enzymes and their impact on protein dynamics.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms
Analogues of this compound, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), have been investigated for their ability to inhibit cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). Elevated acetylcholine levels are a key therapeutic strategy in managing conditions like Alzheimer's disease.
Research has demonstrated that these benzamide (B126) derivatives exhibit moderate inhibitory activity against acetylcholinesterase (AChE), with half-maximal inhibitory concentration (IC50) values typically ranging from 33.1 to 85.8 µM. nih.govdntb.gov.ua Their inhibitory effect on butyrylcholinesterase (BuChE) was generally less potent, with IC50 values in the range of 53.5 to 228.4 µM. nih.govdntb.gov.ua Interestingly, the majority of these derivatives showed a preference for inhibiting AChE over BuChE. nih.govdntb.gov.ua
Further modifications, such as the synthesis of phosphorus-based esters of these benzamides, have been shown to significantly enhance activity against BuChE. For instance, the compound 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) demonstrated a superior BuChE inhibition with an IC50 value of 2.4 µM, highlighting its selectivity for this enzyme. nih.gov Mechanistic studies revealed that this particular derivative acts as a mixed inhibitor of both cholinesterases and functions as a pseudo-irreversible inhibitor. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the inhibitory potency of these benzamide analogues. For example, picolinamide (B142947) derivatives were found to be more potent than their benzamide counterparts. nih.gov The position of substituents, such as a dimethylamine (B145610) side chain, was also found to markedly affect the inhibitory activity and selectivity against AChE and BuChE. nih.gov One such picolinamide derivative, compound 7a, displayed the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and high selectivity over BuChE. nih.gov Enzyme kinetic studies indicated a mixed-type inhibition mechanism for this compound, with molecular docking suggesting that it binds to both the catalytic and peripheral sites of AChE. nih.gov
Interactive Data Table: Cholinesterase Inhibition by Benzamide Analogues
| Compound Class | Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | - |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 | - |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BuChE | 2.4 | Mixed, Pseudo-irreversible |
Beta-Secretase 1 (BACE1) Inhibitory Activity
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com Consequently, inhibiting BACE1 is a major therapeutic target for Alzheimer's disease treatment. nih.gov
Several benzamide derivatives have been synthesized and evaluated for their BACE1 inhibitory activity. mdpi.com For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent inhibitor of both AChE and BACE1. mdpi.com This compound exhibited a BACE1 IC50 value of 9.01 µM, which was comparable to the standard inhibitor quercetin (B1663063) (IC50 = 4.89 µM). mdpi.com The dual inhibitory action of such compounds against both AChE and BACE1 presents a promising multi-target approach for Alzheimer's disease therapy. mdpi.commdpi.com
The development of BACE1 inhibitors has been a significant focus of research, with numerous compounds, including benzamide analogues, being investigated. nih.govnih.gov While many potent BACE1 inhibitors have been developed, some also exhibit cross-inhibition of the homologous enzyme BACE2, which could have unintended consequences. nih.gov Recent studies have highlighted the opposing roles of BACE1 in both producing and degrading Aβ peptides, suggesting that modulating BACE1 activity, rather than complete inhibition, might be a more effective therapeutic strategy. researchgate.net
Interactive Data Table: BACE1 Inhibition by Benzamide Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|
Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase)
α-Glucosidase is a key enzyme in the digestion of carbohydrates, breaking them down into simpler sugars that are then absorbed into the bloodstream. nih.govyoutube.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a critical aspect of managing type 2 diabetes mellitus. mdpi.com
Novel benzamide-related structures, specifically 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, have been synthesized and shown to be potent inhibitors of the α-glucosidase enzyme. nih.gov Several of these derivatives exhibited IC50 values that were significantly better than the standard drug, acarbose (B1664774) (IC50 = 58.8 μM). nih.gov For instance, compounds 11c, 12a, 12d, 12e, and 12g displayed IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively. nih.gov
The development of dual inhibitors targeting both α-amylase and α-glucosidase is another promising strategy for managing diabetes. nih.gov While not directly benzamides, 1,2,4-triazole (B32235) derivatives have demonstrated potent dual inhibitory activity, with some compounds surpassing the efficacy of acarbose. nih.gov This highlights the potential of heterocyclic compounds in this therapeutic area.
Interactive Data Table: α-Glucosidase Inhibition by Benzamide Analogues
| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| 11c | 30.65 | Acarbose | 58.8 |
| 12a | 18.25 | Acarbose | 58.8 |
| 12d | 20.76 | Acarbose | 58.8 |
| 12e | 35.14 | Acarbose | 58.8 |
Protein Tyrosine Phosphatase 1B (PTP1B) Modulatory Effects
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity and is therefore a promising approach for the treatment of these metabolic disorders.
A novel series of benzoylsulfonamide derivatives has been identified as potent and selective inhibitors of PTP1B. nih.gov Among these, compound 18K, 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide, demonstrated a potent inhibitory activity with an IC50 value of 0.25 µM. nih.gov Mechanistic studies revealed that this compound acts as a non-competitive inhibitor, binding to an allosteric site of the PTP1B enzyme. nih.gov This allosteric inhibition offers a potential advantage in terms of selectivity and avoiding side effects associated with targeting the highly conserved active site of phosphatases.
The discovery of this substituted benzoylsulfonamide scaffold provides a new avenue for the development of non-competitive and allosteric PTP1B inhibitors as potential anti-diabetic drugs. nih.gov Further research has also identified PTP1B as a mediator of IL13Rα2 signaling in cancer, suggesting that PTP1B inhibition could have therapeutic applications beyond metabolic diseases. nih.gov
Interactive Data Table: PTP1B Inhibition by Benzamide Analogues
| Compound | IC50 (µM) | Inhibition Type | Binding Site |
|---|
Tubulin Polymerization Inhibition and Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell migration, and intracellular transport. mdpi.com Disruption of microtubule dynamics is a well-established strategy in cancer therapy. nih.gov
Benzamide derivatives have emerged as a promising class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net A systematic structure-activity relationship study of benzamide derivatives led to the identification of compound 48 as a potent and orally active tubulin inhibitor. nih.gov This compound was shown to inhibit tubulin polymerization, leading to a blockade of mitosis and subsequent apoptosis in cancer cells. nih.gov X-ray co-crystal structures confirmed that compound 48 occupies all three zones of the colchicine binding site. nih.gov
The inhibitory effect on tubulin assembly has been quantified for some analogues. For example, compound 20, an imidazo-pyridine/pyrazine derivative, inhibited the assembly of purified tubulin with an IC50 of 1.6 μM. mdpi.com These findings underscore the potential of benzamide-based compounds as a new generation of microtubule-targeting anticancer agents. nih.gov
Interactive Data Table: Tubulin Polymerization Inhibition by Benzamide Analogues
| Compound | IC50 (µM) | Target Site |
|---|
Targeting of Bacterial Cell Division Proteins (e.g., FtsZ) for Antitubercular Research
The filamenting temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for the development of new antibacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov FtsZ is a structural homolog of eukaryotic tubulin, but with low sequence identity, which allows for the design of specific inhibitors with reduced host toxicity. nih.gov
While not strictly this compound, related benzimidazole (B57391) derivatives have been extensively studied as inhibitors of Mtb-FtsZ. nih.govnih.gov A library of 2,5,6-trisubstituted benzimidazoles exhibited potent antitubercular activity, with minimum inhibitory concentration (MIC) values against the Mtb-H37Rv strain ranging from 0.004 to 50 μg/mL. nih.gov Notably, compounds 6b, 6c, 20f, and 20g demonstrated excellent growth inhibitory activities in the range of 0.004–0.08 μg/mL. nih.gov The lead compound, 20g, showed a remarkable MIC of 0.0039 μg/mL. nih.gov
These benzimidazole compounds were found to inhibit the assembly of Mtb-FtsZ in a dose-dependent manner, thereby disrupting bacterial cell division. nih.gov The promising activity of these benzimidazole-based compounds suggests that the broader class of benzamides could also be a fruitful area for the discovery of novel FtsZ inhibitors for antitubercular therapy.
Interactive Data Table: Antitubercular Activity of Benzimidazole Analogues
| Compound | MIC (µg/mL) against Mtb-H37Rv |
|---|---|
| 6b | 0.004 - 0.08 |
| 6c | 0.004 - 0.08 |
| 20f | 0.004 - 0.08 |
Protease Inhibition (e.g., SARS-CoV Proteases)
The benzamide scaffold has been identified as a valuable starting point for the development of inhibitors targeting viral proteases, such as the papain-like protease (PLpro) of coronaviruses. nih.gov PLpro is an essential enzyme for viral replication, making it an attractive target for antiviral drug design. researchgate.net
Research into structure-activity relationships (SAR) has highlighted noncovalent, active-site directed benzamide derivatives as promising inhibitors. nih.gov For instance, the compound (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide is known to bind to the S3 and S4 pockets of the SARS-CoV PLpro. nih.gov The stereochemistry of these analogues is crucial for their binding affinity; studies have shown that the (R)-configuration at the chiral center is critical for potent inhibition. nih.gov Due to the high structural similarity between the proteases of different coronaviruses, inhibitors developed against SARS-CoV PLpro are considered valuable candidates for developing new pan-coronaviral agents. nih.gov
Receptor Modulation and Ligand Binding Studies
Analogues of this compound, specifically a series of 2-sulfonamidebenzamides, have been identified as potent and selective positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). nih.govnih.gov MrgX1 is a receptor expressed in pain-sensing neurons and is considered an attractive non-opioid target for treating chronic pain. nih.govnih.gov
The compound ML382, a prototypical 2-sulfonamidebenzamide, demonstrated significant activity as a PAM of MrgX1. nih.govresearchgate.net Subsequent medicinal chemistry efforts, including the introduction of key halogen substituents, have led to the development of analogues with approximately 8-fold greater potency than the original compound. nih.govnih.govchemrxiv.org These compounds have also shown improved microsomal stability. nih.govnih.gov The modulatory effect of these compounds was assessed by their ability to enhance the activity of the agonist BAM8-22 in a Ca2+ imaging assay using an MrgX1 stably expressing HEK293 cell line. researchgate.net Many of the developed compounds were found to be highly selective for MrgX1 over the closely related MrgX2 receptor. nih.gov
Table 1: Potency of Selected 2-Sulfonamidebenzamide Analogues as MrgX1 PAMs
| Compound | R Group | EC50 (µM) |
|---|---|---|
| 6c | 5-fluoro | 0.014 |
| 6d | 5-fluoro | 0.285 |
| ML382 | (parent) | ~0.190 |
This table is based on data presented in the referenced studies and is intended for illustrative purposes. nih.gov
The benzamide chemical class is well-established for its interaction with central dopaminergic receptors, particularly the D2 subtype. nih.gov Various benzamide derivatives have been studied for their antagonistic properties at this receptor. nih.gov Structure-activity relationship studies have revealed several key features that govern the potency and affinity of these compounds.
The substitution pattern on the benzamide ring is critical. For example, in a series of 6-methoxybenzamides, the nature of the substituent at the 3-position had a dominant influence on activity, and a methoxy (B1213986) group at the 5-position was also beneficial for high activity. nih.gov In tropane-based benzamide analogues, the position of the amide group is a key determinant of antidopaminergic activity, with 3-substituted derivatives being significantly more active than 2-substituted ones. nih.gov Furthermore, the stereochemistry of side chains is important, with equatorial stereoisomers showing much higher activity than their axial counterparts. nih.gov The presence of a benzyl (B1604629) substituent on the basic nitrogen atom of the side chain also appears to be essential in certain series for high affinity to the D2 receptor. nih.gov
In Vitro Cellular Activity and Mechanistic Pathways
Analogues containing the allyl sulfide (B99878) moiety, a key structural feature of this compound, have demonstrated significant anti-proliferative effects in various cancer cell lines. nih.govnih.gov The mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis. acs.org
Diallyl trisulfide (DATS), an organosulfur compound, has shown greater growth inhibition of human melanoma (A375) and basal cell carcinoma cells than related mono- and disulfide compounds. acs.orgresearchgate.net The anti-cancer activity of these allyl sulfides is linked to their ability to induce intracellular reactive oxygen species (ROS) and subsequent DNA damage. acs.orgresearchgate.net This damage triggers the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest, primarily at the G2/M phase, and the initiation of apoptosis. nih.govacs.org The apoptotic cascade involves a decrease in the mitochondrial membrane potential and the release of mitochondrial proteins, which in turn activate caspases. researchgate.net
Table 2: Mechanistic Effects of Allyl Sulfide Analogues on Cancer Cell Lines
| Cell Line | Compound | Key Mechanistic Finding |
|---|---|---|
| A375 (Melanoma) | DATS | Increased ROS, DNA damage, G2/M arrest, p53 activation. acs.orgresearchgate.net |
| Basal Cell Carcinoma (BCC) | DATS | Decreased cell viability, induction of apoptosis. acs.orgresearchgate.net |
| Esophageal Carcinoma (ECA109) | DADS | Activation of mitochondria-dependent apoptosis, increased Bax/Bcl-2 ratio. frontiersin.org |
| Gastric Cancer (MGC-803) | DADS | Inhibition of Wnt-1 signaling pathway. frontiersin.org |
| Colon Cancer (HT-29) | DADS | Anti-proliferative effects linked to multiple gene expression changes. frontiersin.org |
This table summarizes findings from various studies on related allyl sulfide compounds.
Derivatives of the benzamide structure have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. nanobioletters.com These studies indicate that the benzamide scaffold can be modified to produce compounds with significant antibacterial and antifungal effects. nanobioletters.comnih.gov
For example, certain N-benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com In other studies, benzamide derivatives incorporating a triazole moiety exhibited broad-spectrum antifungal activity against various phytopathogenic fungi. nih.gov The structure-activity relationship in these series often shows that the presence and position of substituents, such as fluorine or chlorine on the benzene (B151609) ring, can remarkably improve antifungal activity. nih.gov For instance, one derivative, compound 6k , showed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against several fungal strains. nih.gov Another compound, 6h , was particularly effective against Alternaria alternata, with an EC50 of 1.77 µg/mL. nih.gov
Table 3: Antimicrobial Activity of Selected Benzamide Analogues
| Compound Series | Target Organism | Type of Activity |
|---|---|---|
| N-Benzamide derivatives | Bacillus subtilis, Escherichia coli | Antibacterial. nanobioletters.com |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata, Alternaria solani | Antifungal. nih.gov |
| Benzimidazole/Benzotriazole derivatives | Candida species | Antifungal. nih.gov |
| Cyclopropane Amide derivatives | Candida albicans | Antifungal. mdpi.com |
This table provides an overview of antimicrobial activities found in different classes of benzamide derivatives.
Anthelmintic Activity in In Vitro Parasite Models
Comprehensive searches of scientific literature did not yield specific studies detailing the in vitro anthelmintic activity of this compound or its direct analogues against parasitic helminths. While the broader class of benzimidazole derivatives, which share some structural similarities, has been a cornerstone of anthelmintic drug discovery, specific data for the this compound scaffold remains uncharacterized in the public domain.
Research into related benzimidazole compounds has demonstrated activity against a range of gastrointestinal nematodes. For instance, certain benzimidazole derivatives have been evaluated against larval and adult stages of parasites such as Trichuris muris and Heligmosomoides polygyrus, showing varying degrees of motility inhibition and mortality. However, without direct experimental data on this compound, its potential efficacy and spectrum of activity against these or other parasites cannot be substantiated.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Elucidation of Structural Determinants for Potency and Selectivity
There is currently a lack of published research focused on the structure-activity relationships (SAR) of this compound analogues concerning their anthelmintic properties. SAR studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity and which can be modified to enhance potency and selectivity.
Molecular Docking and Protein-Ligand Interaction Analysis
Computational Prediction of Binding Modes and Affinities
No molecular docking studies specifically investigating the binding of this compound or its analogues to parasitic protein targets have been reported. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For anthelmintic benzimidazoles, the primary target is β-tubulin. Docking studies with known benzimidazole anthelmintics have been performed to understand their binding at the colchicine-binding site of β-tubulin.
A hypothetical docking study of this compound would involve modeling its interaction with a homology model of a parasite's β-tubulin. The predicted binding mode and affinity score could offer insights into its potential as a tubulin inhibitor. However, in the absence of such computational studies, the binding mode and affinity of this compound remain unknown.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)
As no molecular docking studies have been published, the key intermolecular interactions between this compound and any potential parasitic target proteins have not been identified. Analysis of such interactions is fundamental to understanding the molecular basis of a compound's activity. For related benzimidazole compounds, interactions with β-tubulin are known to involve a combination of hydrogen bonds and hydrophobic contacts with specific amino acid residues within the binding pocket. It is plausible that the benzamide portion of this compound could participate in hydrogen bonding, while the benzoyl and allyl groups could form hydrophobic and van der Waals interactions. Without specific computational or experimental data, this remains a hypothetical assessment.
Analysis of Ligand-Induced Conformational Changes in Target Macromolecules
The binding of a ligand to its target macromolecule is often a dynamic process that can induce significant conformational changes in the protein. These structural rearrangements are crucial for the biological activity of the ligand, influencing its efficacy and selectivity. For this compound and its analogues, the analysis of such ligand-induced conformational changes provides valuable insights into their mechanism of action. While direct structural studies on this compound are not extensively available, a comprehensive understanding can be derived from research on structurally related benzamide derivatives, particularly those targeting enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
The nature of the substituent at the 2-position of the benzamide ring has been shown to be a critical determinant of the binding mode and the resulting conformational changes in the target protein. For instance, in the context of HDAC inhibitors, a subtle modification from a 2-hydroxybenzamide to a 2-methylthiobenzamide, which bears resemblance to the 2-allylsulfanyl group, resulted in a significant alteration in the binding orientation within the active site of HDAC2. This difference in binding was elucidated through X-ray crystallography and was credited for a remarkable increase in selectivity for HDAC3 over other isoforms acs.org. The 2-methylthiobenzamide-containing inhibitor was found to adopt a distinct conformation, leading to an altered interaction with the catalytic zinc ion and surrounding amino acid residues acs.org. This highlights the profound impact that the sulfur-containing substituent at the ortho position can have on the induced fit of the ligand and the subsequent conformational state of the enzyme.
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic nature of ligand-protein interactions and the associated conformational changes. Studies on mercapto-benzamide inhibitors targeting the HIV nucleocapsid protein 7 (NCp7), which contains zinc finger motifs, have utilized MD simulations to elucidate their action mechanism nih.gov. These simulations supported a proposed mechanism involving the interaction of the sulfur atom with the zinc ion, a process that would inherently involve conformational adjustments within the zinc finger structure to accommodate the ligand nih.gov. These findings suggest that this compound, with its accessible sulfur atom, could similarly induce localized conformational changes in zinc-containing target proteins.
The analysis of ligand-induced conformational changes can be approached through various biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is a powerful method for probing these changes in solution. Ligand-observed NMR methods can provide information on the binding mode and affinity, while protein-observed NMR can map the specific residues involved in the interaction and detect conformational shifts upon ligand binding nih.govnih.gov.
To provide a clearer picture of the types of interactions and potential conformational changes, the following table summarizes key findings from studies on related benzamide analogues:
| Compound/Analogue Class | Target Macromolecule | Key Findings on Conformational Changes | Technique(s) Used |
| 2-Methylthiobenzamide derivative | Histone Deacetylase 2 (HDAC2) | Adopts a different binding mode compared to its 2-hydroxy analogue, leading to high selectivity for HDAC3. acs.org | X-ray Crystallography |
| Mercapto-benzamides | HIV Nucleocapsid Protein 7 (NCp7) | Simulations suggest interaction with the zinc finger, implying localized conformational adjustments. nih.gov | Molecular Dynamics (MD) Simulations |
| Benzamide-based PARP inhibitors | Poly(ADP-ribose) Polymerase 1 (PARP1) | While not directly altering the DNA-binding conformational change, their binding influences the enzyme's overall state. nih.govacs.orgnih.gov | Stopped-flow Spectroscopy |
| Benzamide-based HDAC inhibitors | Histone Deacetylase 2 (HDAC2) | Docking and MD simulations showed stable binding poses, with key interactions influencing the local conformation of the active site. tandfonline.com | Molecular Docking and MD Simulations |
Future Directions and Emerging Research Avenues for 2 Allylsulfanyl Benzamide
Exploration of Unprecedented Synthetic Methodologies
The synthesis of aryl sulfides has traditionally relied on methods that can be inefficient and lack broad functional group tolerance nih.gov. Future research must focus on developing novel, greener, and more efficient synthetic routes to 2-Allylsulfanyl-benzamide and its derivatives.
Key areas for exploration include:
Advanced Metal-Catalyzed Cross-Coupling: While palladium-catalyzed reactions are common, there is a significant push towards developing more sustainable methods using earth-abundant base metals like nickel, cobalt, and iron acsgcipr.orgorganic-chemistry.org. Future work should aim to develop Ni- or Co-catalyzed C–S coupling reactions for the synthesis of the 2-allylsulfanyl moiety under mild conditions organic-chemistry.org.
Thiol-Free Synthetic Routes: The use of odorous and toxic thiols is a major drawback in conventional aryl sulfide (B99878) synthesis acs.org. Emerging strategies that avoid thiols, such as nickel-catalyzed aryl exchange reactions using stable sulfide donors like 2-pyridyl sulfide, present a promising alternative chemrxiv.orgorganic-chemistry.org. Another innovative approach involves the transformation of aryl alcohols into thioethers, which could be adapted for this system rsc.org.
Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H sulfenylation of benzamide (B126) precursors offers an atom-economical route. Utilizing sulfonyl hydrazides as environmentally benign thiolating agents is a particularly attractive future direction taylorandfrancis.com.
| Methodology | Catalyst/Reagent | Potential Advantage | Reference |
|---|---|---|---|
| Base-Metal Cross-Coupling | Nickel or Cobalt Complexes | Cost-effective, sustainable, avoids precious metals. | acsgcipr.orgorganic-chemistry.org |
| Aryl Exchange Reaction | Ni/dcypt catalyst with 2-pyridyl sulfide | Avoids the use of odorous and toxic thiols. | chemrxiv.orgorganic-chemistry.org |
| C-H Sulfenylation | Sulfonyl hydrazides | High atom economy, environmentally benign by-products (H₂O, N₂). | taylorandfrancis.com |
| Dehydrative Coupling | Homogeneous or Heterogeneous Catalysts | Utilizes readily available alcohols as starting materials. | nih.gov |
Development of Novel Catalytic Transformations and Applications
The unique trifecta of functional groups in this compound—the allyl double bond, the thioether sulfur, and the benzamide framework—makes it a versatile substrate for novel catalytic transformations.
Future research should focus on:
Leveraging the Thioether as a Catalytic Handle: Organosulfur compounds can act as soft Lewis bases, potentially directing or participating in catalytic cycles thieme-connect.de. Research into how the thioether in this compound can coordinate to transition metals to facilitate remote functionalization of the benzamide ring is a compelling avenue.
Catalytic C-S Bond Activation: The cleavage and functionalization of C-S bonds is an emerging field for the late-stage modification of complex molecules nih.gov. Developing catalytic systems (e.g., using cobalt nanoparticles) that can selectively cleave the C(aryl)-S bond or S-C(allyl) bond would enable the transformation of this compound into a diverse range of other functionalized benzamides nih.gov.
Exploiting the Allyl Group: The allyl group is a gateway to numerous transformations. Future work could explore the ruthenium-catalyzed allylation of various nucleophiles using this compound as the allyl source nih.gov. Furthermore, its participation in thiol-ene "click" reactions could be used to conjugate it to other molecules or polymer backbones, creating more complex architectures mdpi.comresearchgate.net. It is important to note that thioether motifs can sometimes deactivate catalysts, presenting a research challenge that needs to be addressed for certain transformations acs.org.
| Functional Group Target | Transformation Type | Potential Application | Reference |
|---|---|---|---|
| Thioether Linkage | C-S Bond Cleavage/Functionalization | Late-stage diversification of the benzamide core. | nih.gov |
| Allyl Group | Ruthenium-Catalyzed Allylation | Use as an allylating agent for other substrates. | nih.gov |
| Allyl Group | Thiol-Ene Click Chemistry | Bioconjugation, polymer modification, material synthesis. | mdpi.comresearchgate.net |
| Entire Molecule | Directed Catalysis via Sulfur Coordination | Remote C-H functionalization of the aromatic rings. | thieme-connect.de |
Advanced Mechanistic Elucidation of Biological Actions at the Sub-Cellular Level
Benzamide derivatives are known to possess a wide range of biological activities, including anticancer and radiosensitizing properties nih.govnih.govnih.gov. The biological potential of this compound is completely unknown and represents a significant research opportunity.
A strategic approach would involve:
Initial Biological Screening: The first step is to perform broad screening against various cell lines (e.g., cancer cells) and biological targets (e.g., enzymes, receptors) to identify any potential bioactivity nih.govmdpi.com.
Sub-Cellular Mechanism of Action Studies: If activity is found, detailed mechanistic studies are crucial. Based on known mechanisms for N-substituted benzamides, future research could investigate if this compound induces apoptosis through the intrinsic pathway, characterized by cytochrome c release and subsequent caspase-9 activation nih.gov.
Cell Cycle Analysis: A common mechanism for bioactive benzamides is the induction of cell cycle arrest, particularly at the G2/M checkpoint nih.gov. Investigating the effect of this compound on cell cycle progression would be a key step in understanding its cytostatic or cytotoxic effects.
Role of the 2-Allylsulfanyl Group: A critical research question is how the 2-allylsulfanyl substituent modulates the biological mechanism compared to other benzamides. Studies suggest that N-substitution shifts the mechanism of radiosensitization from effects on tumor vascularization to the induction of apoptosis and accumulation of DNA damage nih.gov. The specific contribution of the sulfur and allyl moieties to target binding, cellular uptake, and mechanism of action needs to be elucidated.
Integration of Advanced Computational Modeling for Rational Design and Virtual Screening
Computational chemistry offers powerful tools to accelerate the research and development of this compound derivatives, guiding synthesis and biological testing.
Future computational studies should include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), the fundamental electronic properties (e.g., HOMO-LUMO gap), molecular geometry, and reactivity of this compound can be modeled researchgate.netmdpi.com. This can provide insights into its stability and potential reaction pathways.
Virtual Screening and Molecular Docking: A primary goal is to identify potential biological targets. Structure-based virtual screening can be used to dock the this compound structure into the binding sites of thousands of known proteins to predict binding affinities and prioritize targets for experimental validation nih.govpatsnap.com. This approach has been successfully used to identify novel benzamide-based kinase inhibitors nih.gov.
Quantitative Structure-Activity Relationship (QSAR): Once a series of active this compound derivatives is synthesized, 3D-QSAR models can be built to correlate specific structural features with biological activity nih.gov. These models are invaluable for the rational design of new analogues with improved potency and selectivity.
Metabolic Prediction: Thioethers can be susceptible to metabolic oxidation daneshyari.com. Computational models can predict potential sites of metabolism on the molecule, allowing for the design of derivatives with improved pharmacokinetic properties.
| Computational Method | Objective | Expected Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of molecular orbitals, dipole moment, and reaction energetics. | researchgate.netmdpi.com |
| Molecular Docking & Virtual Screening | Identify potential biological targets. | A prioritized list of proteins (e.g., kinases, enzymes) for experimental testing. | nih.govpatsnap.com |
| 3D-QSAR | Guide rational design of new analogues. | A predictive model linking structural properties to biological activity. | nih.gov |
| In Silico ADMET Prediction | Predict metabolic stability and pharmacokinetic properties. | Identification of metabolically labile sites and design of more stable compounds. | daneshyari.com |
Potential Role in Advanced Materials Science as a Molecular Building Block
The distinct functional groups within this compound make it an intriguing candidate as a molecular building block for advanced materials.
Emerging research avenues include:
Allyl-Functionalized Polymers and Hydrogels: The allyl group is a versatile handle for polymer synthesis and modification nih.govnih.gov. This compound could be used as a monomer or a functional co-monomer in polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) scientific.net. Alternatively, the allyl group enables post-synthesis modification of existing polymers via thiol-ene click chemistry, which could be used to create responsive hydrogels for biomedical applications like 3D printing or drug delivery mdpi.com.
Self-Assembled Monolayers (SAMs): Thioethers and thiols are known to bind strongly to gold surfaces, forming highly ordered self-assembled monolayers britannica.com. Future research could explore the ability of this compound to form SAMs on gold substrates. The benzamide and allyl groups would then be exposed at the surface, allowing for further functionalization or providing specific surface properties (e.g., controlled hydrophilicity, sites for molecular recognition).
Coordination Polymers and Liquid Crystals: The thioether sulfur atom and the benzamide's carbonyl oxygen can act as coordination sites for metal ions, opening the possibility of designing novel coordination polymers. Furthermore, the incorporation of thioether linkages is known to significantly influence the mesomorphic and dielectric properties of liquid crystals mdpi.com. Synthesizing and studying liquid crystalline derivatives of this compound is a promising direction for creating new functional materials.
Identification of Critical Knowledge Gaps and Strategic Research Priorities for the Compound Class
The most significant knowledge gap for this compound is the near-total absence of experimental data regarding its synthesis, reactivity, and properties. To address this, a structured research program is necessary.
| Priority Area | Key Research Questions | Rationale |
|---|---|---|
| 1. Foundational Chemistry | - What are the most efficient and scalable synthetic routes?
| To establish a solid chemical foundation for all future studies and enable access to derivatives. |
| 2. Biological Activity Profiling | - Does the compound exhibit any significant biological activity (e.g., anticancer, antimicrobial, enzyme inhibition)?
| To determine if the compound class has therapeutic potential and justify further medicinal chemistry efforts. |
| 3. Mechanistic Biology | - If bioactive, what are the sub-cellular mechanisms of action?
| To understand how the compound works at a molecular level, enabling rational optimization. |
| 4. Materials Science Exploration | - Can it be used as a monomer for functional polymers?
| To unlock its potential as a building block for new materials with novel properties. |
By systematically addressing these knowledge gaps and pursuing the outlined research avenues, the scientific community can uncover the latent potential of this compound, paving the way for new discoveries in medicine, catalysis, and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-Allylsulfanyl-benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A solvent-free reductive amination approach is effective for synthesizing structurally similar sulfanyl-acetamide derivatives. For example, intermediate compounds like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide can be synthesized by reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute alcohol for 4 hours . Optimization involves monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3 ratio) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate). Ice-water quenching improves yield by precipitating the product.
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify characteristic peaks for sulfanyl (-S-) and amide (-CONH2) groups.
- NMR (¹H/¹³C) : Analyze chemical shifts for allyl (δ ~5.0–5.8 ppm for vinyl protons) and benzamide aromatic protons (δ ~7.3–8.1 ppm).
- HPLC/MS : Confirm molecular ion peaks ([M+H]+) and purity (>95% by HPLC).
- Elemental Analysis : Validate C, H, N, S percentages against theoretical values.
Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for validation .
Q. What preliminary biological assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin-based tests) on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Pair this with antimicrobial susceptibility testing (AST) using disk diffusion or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ensure proper controls (e.g., DMSO for solubility) and triplicate replicates to minimize variability .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?
- Methodological Answer : After growing single crystals via slow evaporation (e.g., using ethanol/water mixtures), collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELXT for structure solution via intrinsic phasing and refine with SHELXL using least-squares minimization. Validate hydrogen bonding (e.g., N-H⋯O interactions) and π-π stacking using Mercury CSD 2.0 for visualization . Address disorder in the allyl group using PART and SUMP instructions in SHELXL.
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Re-examine Computational Models : Adjust DFT functionals (e.g., B3LYP to M06-2X) to better capture dispersion forces in allyl-sulfur interactions.
- Validate Experimental Conditions : Ensure NMR solvent polarity matches computational settings (e.g., DMSO-d6 vs. gas-phase calculations).
- Cross-Validate Techniques : Compare XRD bond lengths/angles with optimized DFT geometries. Use Mogul (from CCDC) to check torsion angles against crystallographic databases .
Q. What advanced NMR techniques can elucidate the dynamic behavior of this compound in solution?
- Methodological Answer :
- ²D NMR (COSY, NOESY) : Map coupling between allyl protons and aromatic protons to confirm spatial proximity.
- Variable-Temperature NMR : Identify conformational flexibility by observing coalescence of diastereotopic protons at elevated temperatures (e.g., 25–80°C).
- DEPT-135 : Differentiate CH2 groups in the allyl moiety from quaternary carbons in the benzamide ring.
Reference spectral assignments with PubChem’s InChIKey (e.g., KBRJQEVSKVOLNR-UHFFFAOYSA-N) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
